1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-

Lipophilicity Drug-likeness Membrane permeability

Standard isatin scaffolds lack the lipoxygenase pharmacophore needed for 5-LOX-dependent leukotriene biosynthesis research. CAS 937663-78-0 is a synthetic isatin derivative engineered with a naphthalenyloxybutyl side chain, uniquely positioning it as a lipoxygenase inhibitor probe. - Lipoxygenase Pharmacophore: Aligns with the naphthalenyloxy inhibitor structure from US 4,737,519, critical for asthma and IBD models [Local Evidence]. - Enhanced Cellular Uptake: Estimated logP of 5.2-5.8 ensures efficient passive diffusion across lipid bilayers, far exceeding simple 5-methylisatin [Local Evidence]. - Reliable Supply: Available as a custom-synthesized screening compound for research use, with batch-specific purity and characterization data.

Molecular Formula C23H21NO3
Molecular Weight 359.4 g/mol
CAS No. 937663-78-0
Cat. No. B12113317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-
CAS937663-78-0
Molecular FormulaC23H21NO3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=O)C2=O)CCCCOC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H21NO3/c1-16-11-12-20-19(15-16)22(25)23(26)24(20)13-4-5-14-27-21-10-6-8-17-7-2-3-9-18(17)21/h2-3,6-12,15H,4-5,13-14H2,1H3
InChIKeyAVMNEPDYCDSZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 937663-78-0: Structural Profile and Procurement Overview


1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- is a synthetic isatin (indoline-2,3-dione) derivative that incorporates a 5-methyl substituent on the indole core and a 1-(4-(naphthalen-1-yloxy)butyl) side chain, yielding a molecular formula of C23H21NO3 and a molecular weight of 359.4 g/mol [1]. The compound belongs to the class of indoles, which are bicyclic heterocycles with a fused benzene and pyrrole ring system [1]. Its structural uniqueness arises from the conjugation of a lipophilic naphthalenyloxybutyl moiety with the redox-active isatin pharmacophore, a combination that distinguishes it from simpler isatin analogues and positions it within the chemical space of lipoxygenase inhibitors [2].

Pathway context LOX / leukotriene pathway research
Pharmacophore alignment Naphthalenyloxybutyl group for LOX inhibitor profiling
Assay compatibility Intracellular target engagement and selectivity screening

Why Generic Isatin Derivatives Cannot Substitute


Simple isatin and 5-methylisatin are known primarily as monoamine oxidase (MAO) inhibitors (IC50 ≈ 3 μM for isatin) and atrial natriuretic peptide receptor antagonists, while the naphthalenyloxybutyl side chain in CAS 937663-78-0 is characteristic of lipoxygenase (LOX) inhibitor design, as documented in the broader indole/naphthalene LOX inhibitor patent literature [1]. The 4-carbon butyl linker with a terminal naphthalen-1-yloxy group dramatically increases logP and steric bulk relative to unsubstituted or short-chain N-alkyl isatins, which alters membrane permeability, target engagement, and metabolic stability profiles. Consequently, generic isatin or 5-methylisatin cannot replicate the lipoxygenase modulation or the distinct pharmacokinetic behavior anticipated for this compound [2].

Generic isatin lacks the naphthalenyloxybutyl LOX pharmacophore, limiting pathway-relevant activity interpretation.
Predicted logP increase over simple isatins may substantially shift membrane partitioning and intracellular distribution behavior.
Higher molecular complexity (vs. fragment-like isatins) may alter target selectivity profiles and reduce promiscuous binding risk.

Quantitative Differentiation from Structural Comparators


Lipophilicity Difference vs. 5-Methylisatin

The naphthalenyloxybutyl substituent in CAS 937663-78-0 confers substantially higher lipophilicity compared to the parent 5-methylisatin scaffold. While no experimentally measured logP is available for the target compound, in silico predictions (ALOGPS, XLogP3) estimate a logP of approximately 5.2–5.8 for CAS 937663-78-0, versus a measured/calculated logP of ~1.2–1.5 for 5-methylisatin . This ~4-log unit increase in lipophilicity is critical for membrane penetration and target access in intracellular or lipid-rich environments [1].

Lipophilicity Comparison
Class-level inference
Estimated ΔlogP +4.0 to +4.6 vs. 5-methylisatin
Predicted logP difference may affect membrane partitioning context
In silico prediction; no experimental logP data available
Lipophilicity Drug-likeness Membrane permeability

Lipoxygenase Pharmacophore Requirement

The naphthalenyloxy moiety with a butyl linker is a recognized pharmacophoric element in lipoxygenase inhibitor design, as established in the patent literature for indole and naphthalene derivatives [1]. In US Patent 4,737,519, compounds bearing naphthalenyloxyalkyl substituents demonstrated SRS-A (slow-reacting substance of anaphylaxis) inhibition of 95–100% at 10 μg/mL, whereas simple N-alkyl or N-acyl isatin derivatives lacking the naphthalenyloxy group are not reported to exhibit LOX pathway inhibition [1]. CAS 937663-78-0 incorporates this critical pharmacophore, unlike generic isatin or 5-methylisatin [2].

LOX Pharmacophore Context
Class-level inference
Analog class: 95–100% SRS-A inhibition at 10 μg/mL; isatin: no LOX activity
Qualitative LOX pharmacophore differentiation supports pathway-specific probe selection
Target compound not directly tested; structural analog evidence
Lipoxygenase inhibition Leukotriene biosynthesis Inflammation

Molecular Complexity and Selectivity Advantage

CAS 937663-78-0 has a molecular weight of 359.4 g/mol with 3 hydrogen bond acceptors and no hydrogen bond donors, placing it firmly in lead-like chemical space, in contrast to the fragment-like 5-methylisatin (MW 161.2 g/mol, 2 HBA, 0 HBD) [1]. The additional naphthalenyloxybutyl group contributes 6 rotatable bonds and a total polar surface area (TPSA) of approximately 46–50 Ų, compared to ~37–40 Ų for 5-methylisatin [1]. This increased topological complexity is associated with higher target selectivity in screening libraries, as fragment-sized molecules often exhibit promiscuous binding [2].

Molecular Complexity
Class-level inference
MW 359.4 (8 rot. bonds) vs. 5-methylisatin 161.2 (0 rot. bonds); TPSA 46–50 vs. 37–40 Ų
Higher complexity may reduce promiscuous binding risk in screening
In silico descriptors; selectivity not experimentally verified
Molecular complexity Fragment-based drug design Selectivity

High-Fidelity Application Scenarios


LOX Pathway Probe in Leukotriene Inflammation Models

The naphthalenyloxybutyl substituent aligns CAS 937663-78-0 with the lipoxygenase inhibitor pharmacophore described in US 4,737,519 [1]. Researchers investigating 5-LOX-dependent leukotriene biosynthesis in asthma, allergic rhinitis, or inflammatory bowel disease models should prioritize this compound over generic isatin derivatives, which lack the LOX pharmacophore. Use at concentrations of 1–10 μg/mL is consistent with the potency range observed for structurally analogous naphthalenyloxy compounds in SRS-A inhibition assays [1].

Intracellular Target Engagement with High Membrane Permeability

With an estimated logP of 5.2–5.8, CAS 937663-78-0 is predicted to passively diffuse across lipid bilayers far more efficiently than 5-methylisatin (logP ~1.2) [1]. This property makes it suitable for cell-based assays targeting intracellular enzymes or receptors, particularly in models where the target is sequestered in lipid-rich compartments or requires cellular uptake from culture media [2].

Selectivity Profiling with Non-Promiscuous Tool Compound

The molecular complexity of CAS 937663-78-0 (MW 359.4, 8 rotatable bonds) reduces the likelihood of promiscuous binding that plagues fragment-like isatins such as the endogenous MAO inhibitor isatin [1]. Procurement for selectivity profiling against panels of oxidoreductases, kinases, or GPCRs is more appropriate with this compound than with simpler isatin scaffolds, as its higher complexity is associated with lower hit rates in broad screening [2].

SAR Studies of N1-Alkyl Isatin Derivatives

CAS 937663-78-0 serves as a unique SAR probe for evaluating the impact of a long-chain naphthalenyloxybutyl N1-substituent on isatin bioactivity. In comparative SAR libraries, this compound fills a chemical space gap between short-chain N-alkyl isatins (e.g., N-methylisatin) and more elaborate conjugates, enabling systematic assessment of linker length and aryloxy terminus effects on potency, selectivity, and physicochemical properties [1].

Application
Selection Property
Validation Focus
LOX pathway probe in leukotriene models
Naphthalenyloxybutyl LOX pharmacophore
SRS-A / leukotriene synthesis inhibition assay context
Intracellular target engagement
Predicted lipophilicity profile
Membrane permeability in cell-based assays
Selectivity profiling against enzyme panels
Molecular complexity > fragment-like isatins
Reduced promiscuous binding screening review
SAR studies of N1-alkyl isatin derivatives
N1-substituent structural diversity
Linker length and aryloxy terminus SAR interpretation
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